molecular formula C17H17N5O4 B4969419 N-benzyl-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine

N-benzyl-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B4969419
M. Wt: 355.3 g/mol
InChI Key: OLBDPJOSJXFAME-UHFFFAOYSA-N
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Description

N-benzyl-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a benzoxadiazole derivative characterized by a nitro group at position 4, a benzylamine substituent at position 5, and a morpholine ring at position 6. The morpholine group enhances solubility and bioavailability, while the nitro group contributes to electron-deficient aromatic systems, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name

N-benzyl-7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c23-22(24)17-13(18-11-12-4-2-1-3-5-12)10-14(15-16(17)20-26-19-15)21-6-8-25-9-7-21/h1-5,10,18H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBDPJOSJXFAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized by reacting 2-nitroaniline with chloroform and sodium hydroxide to form 2-nitrobenzoxadiazole.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the nitro group is replaced by a morpholine group.

    Benzylation: The final step involves the benzylation of the amine group using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride.

    Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoxadiazole derivatives.

Scientific Research Applications

N-benzyl-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-benzyl-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The presence of the nitro group and the morpholine ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and related benzoxadiazole derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Biological Activity
N-benzyl-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine Morpholine (7), Benzyl (5), Nitro (4) ~340–350* Benzoxadiazole, Morpholine, Nitro Antiviral, Fluorescent probes
N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine () Benzyl (5), Nitro (4), Chloro (7) 304.69 Benzoxadiazole, Chloro, Nitro Antiviral (RSV, influenza)
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide () Benzamide (5), Nitro (4) 299.24 Benzoxadiazole, Benzamide, Nitro Fluorescent labeling
N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine () 3-Fluorophenyl (5), Nitro (4) 268.21 Benzoxadiazole, Fluorine, Nitro Unspecified (structural studies)
N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine () Piperidine (7), Dimethylphenyl (5), Nitro (4) ~330–340* Benzoxadiazole, Piperidine, Nitro Apoptosis modulation

*Estimated based on structural analogs.

Key Comparisons

(a) Morpholine vs. Piperidine Substituents

The morpholine group in the target compound (position 7) contrasts with the piperidine group in . Morpholine contains an oxygen atom, enhancing hydrogen-bonding capacity and solubility compared to piperidine’s purely hydrocarbon ring. This difference may influence pharmacokinetics and target specificity .

(b) Chloro vs. Morpholine at Position 7

N-Benzyl-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine () replaces morpholine with a chloro group. Chlorinated derivatives are often less soluble but more lipophilic .

(c) Benzylamine vs. Benzamide at Position 5

This modification is critical in fluorescent probes, where solubility and binding affinity are tuned for specific applications .

(d) Fluorine Substituents

The 3-fluorophenyl variant () demonstrates how halogenation affects bioactivity. Fluorine’s electronegativity and small size improve metabolic stability and membrane permeability, making it a common substituent in drug design .

Physicochemical Properties

  • Solubility : Morpholine and benzamide derivatives exhibit higher aqueous solubility than chloro or fluorophenyl analogs due to polar functional groups .
  • Lipophilicity : Chloro and fluorophenyl groups increase logP values, enhancing membrane permeability but reducing solubility .
  • Stability : Nitro groups may confer photostability, critical for fluorescent applications, while morpholine’s electron-donating nature could reduce oxidative degradation .

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